5P3Pzy5K9H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5P3Pzy5K9H involves several steps, starting with the formation of the bicyclic ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The oxime functional group is introduced through the reaction of the ketone intermediate with hydroxylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5P3Pzy5K9H undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes.
Scientific Research Applications
5P3Pzy5K9H has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5P3Pzy5K9H involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
PD-142506: Similar structure but with different substituents on the bicyclic ring.
PD-142507: Contains an additional functional group, leading to different reactivity.
Uniqueness
5P3Pzy5K9H is unique due to its specific combination of a bicyclic ring system and an oxime functional group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
149929-38-4 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(Z,4S)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine |
InChI |
InChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3/b17-16+/t14-/m0/s1 |
InChI Key |
FXBXWJPMXQHOGD-VUAZUDAXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C#CCO/N=C/2\CN3CC[C@H]2C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3 |
Origin of Product |
United States |
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